Product packaging for Furo[3,2-b]pyridine-5-carbonitrile(Cat. No.:CAS No. 182691-67-4)

Furo[3,2-b]pyridine-5-carbonitrile

Cat. No.: B066919
CAS No.: 182691-67-4
M. Wt: 144.13 g/mol
InChI Key: DDIPUICPRRNHHG-UHFFFAOYSA-N
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Description

Significance of Fused Furan-Pyridine Systems in Contemporary Organic Synthesis

Fused heterocyclic systems, particularly those combining furan (B31954) and pyridine (B92270) rings, are of immense interest in modern organic synthesis. ias.ac.in These structures, known as furopyridines, are recognized as privileged scaffolds in drug development and are integral to the fields of medicinal chemistry and material sciences. ias.ac.inresearchgate.netbohrium.comias.ac.in

The fusion of a furan ring to a pyridine ring creates a rigid, planar structure with distinct electronic properties and enhanced chemical stability. ias.ac.inbohrium.com This structural rigidity allows for more efficient interaction with biological targets, making them valuable in the development of pharmaceuticals for complex diseases. ias.ac.inbohrium.com The versatile reactivity of the furo[3,2-b]pyridine (B1253681) core allows for various chemical transformations, making it a valuable building block for creating more complex, multi-cyclic compounds with potentially improved biological activities. doaj.org The ability to fine-tune the characteristics of these fused systems through synthetic modifications continues to drive innovation in both fundamental and applied chemistry. bohrium.com

Overview of Carbonitrile Functionality in Heterocyclic Scaffolds

The carbonitrile, or cyano, group (-C≡N) is a versatile and highly valuable functional group in the synthesis of heterocyclic compounds. wisdomlib.orglongdom.org Its presence in a molecule offers unique reactivity, including a nucleophilic nitrogen atom, the ability to coordinate with the triple bond, and an electrophilic carbon center. researchgate.net These features allow the nitrile group to be transformed into various other functional groups such as acids, esters, amides, and amines, making it a key precursor in the construction of complex molecular architectures. researchgate.net

In the context of heterocyclic scaffolds, the carbonitrile group is instrumental. It can participate in cycloaddition reactions and acts as a radical acceptor, facilitating the formation of nitrogen-containing heterocycles. researchgate.net Furthermore, the introduction of a nitrile group can influence the compound's physical and chemical properties, such as increasing water solubility or affecting its metabolic stability. longdom.org Aryl nitriles, in particular, are significant intermediates in organic synthesis and are found in a wide array of natural products, dyes, agrochemicals, and pharmaceuticals. researchgate.net

Historical Context of Furo[3,2-b]pyridine Core Synthesis and Derivatization

The synthesis of the furo[3,2-b]pyridine core has evolved, with numerous methods developed to construct this important heterocyclic system. Historically, the synthesis often relied on pre-functionalized pyridine or furan rings as the starting materials. ias.ac.in

Over time, more advanced and efficient synthetic strategies have emerged. These include methods such as:

Cycloaddition and Cycloisomerization Reactions: These processes are utilized to form the fused ring system from versatile starting materials. doaj.org

Palladium- and Copper-Catalyzed Reactions: The use of catalysts like palladium and copper has become prominent. For instance, Pd/C-Cu catalysis, sometimes assisted by ultrasound, provides a direct, one-pot synthesis of 2-substituted furo[3,2-b]pyridines from precursors like 3-chloro-2-hydroxypyridine (B189369) and terminal alkynes. nih.govresearchgate.net

Multi-component Reactions: These reactions allow for the construction of the furo[3,2-b]pyridine scaffold from simpler, more readily available starting materials. doaj.org

Intramolecular Cyclization: Derivatives of the furo[3,2-b]pyridine core can be synthesized through intramolecular cyclization of appropriately substituted precursors. For example, the synthesis of benzofuro[3,2-b]pyridine derivatives has been achieved through the annulation of aurone-derived imines and terminal alkynes. rsc.org

These synthetic advancements have made the furo[3,2-b]pyridine core and its derivatives more accessible for research and development in various chemical and biological applications. doaj.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H4N2O B066919 Furo[3,2-b]pyridine-5-carbonitrile CAS No. 182691-67-4

Properties

IUPAC Name

furo[3,2-b]pyridine-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4N2O/c9-5-6-1-2-8-7(10-6)3-4-11-8/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDIPUICPRRNHHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CO2)N=C1C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60441970
Record name Furo[3,2-b]pyridine-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60441970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

182691-67-4
Record name Furo[3,2-b]pyridine-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60441970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Furo 3,2 B Pyridine 5 Carbonitrile and Its Congeners

Strategies for Constructing the Furo[3,2-b]pyridine (B1253681) Core

The construction of the furo[3,2-b]pyridine core can be approached through various synthetic routes, which can be broadly categorized into multi-step approaches and cyclization/heteroannulation processes. These methods often utilize readily available starting materials and employ transition-metal catalysis or classical condensation reactions to achieve the desired fused heterocyclic system. doaj.org

Multi-Step Synthetic Approaches

Multi-step syntheses of furo[3,2-b]pyridines often involve the sequential construction of the furan (B31954) and pyridine (B92270) rings. These routes, while sometimes lengthy, offer the flexibility to introduce a variety of substituents onto the heterocyclic core. For instance, the synthesis of furo[3,2-b]pyridine-5-carbonitrile can be achieved through protocols that may involve the cyclization of bromobenzofuran derivatives or condensation reactions with precursors containing a nitrile group.

One general approach involves starting with a substituted pyridine and building the furan ring onto it. This can be achieved by introducing appropriate functional groups at the 2- and 3-positions of the pyridine ring that can then be cyclized to form the furan ring. Conversely, a pre-formed furan derivative can be used as a template to construct the annulated pyridine ring. scispace.com These multi-step strategies allow for the preparation of a library of derivatives with diverse substitution patterns, which is crucial for structure-activity relationship (SAR) studies in medicinal chemistry.

Cyclization and Heteroannulation Processes

More convergent and efficient strategies for the synthesis of furo[3,2-b]pyridines involve cyclization and heteroannulation reactions, where the fused ring system is formed in a single or a few steps from acyclic or simpler cyclic precursors. These methods are often catalyzed by transition metals and can offer high atom economy and regioselectivity.

The formation of the furo[3,2-b]pyridine skeleton can be effectively achieved through intramolecular ring-closing reactions. These reactions typically involve the formation of a C-O bond to close the furan ring or a C-C and C-N bond to form the pyridine ring in a fused manner.

One such strategy involves the tandem nucleophilic aromatic substitution (SNAr) and cyclization reaction. For example, starting from 2,5-dichloronicotinic acid, a four-step synthesis can provide furo[2,3-b]pyridines with functional handles for further modifications. nih.gov Although this example leads to the isomeric furo[2,3-b]pyridine (B1315467) system, similar principles can be applied to the synthesis of furo[3,2-b]pyridines. The key step is the intramolecular cyclization of an intermediate to form the furan ring fused to the pyridine. nih.gov

The following table summarizes a selection of ring-closing reactions for the synthesis of furopyridine derivatives:

Starting MaterialReagents and ConditionsProductYieldReference
2,5-Dichloronicotinic acid1. SOCl2, EtOH, reflux; 2. Ethyl 2-hydroxyacetate, NaH, THF, rt to refluxEthyl 5-chloro-3-hydroxyfuro[2,3-b]pyridine-2-carboxylate- nih.gov
3-Chloro-2-hydroxypyridine (B189369)Terminal alkynes, 10% Pd/C-CuI-PPh3-Et3N, EtOH, ultrasound2-Substituted furo[3,2-b]pyridinesModerate to excellent researchgate.netnih.gov
2-Amino-3-cyanofuransCyclohexane-1,3-diones, SnCl42-Aryl-4-amino-7,8-dihydro-6H-furo[2,3-b]quinolin-5-ones50-60% researchgate.net

Table 1: Examples of Ring-Closing Reactions for Furopyridine Synthesis

Palladium-catalyzed reactions are powerful tools for the construction of heterocyclic systems. The Sonogashira cross-coupling reaction, which forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, is a key step in many syntheses of furo[3,2-b]pyridines. wikipedia.orgorganic-chemistry.org This is often followed by a palladium-catalyzed heteroannulation, such as a Wacker-type cyclization, to form the furan ring.

A convenient one-pot synthesis of 2-substituted furo[3,2-b]pyridines has been developed via a sequential Sonogashira C-C coupling followed by a C-O bond-forming reaction. researchgate.netnih.gov This approach utilizes the coupling of 3-chloro-2-hydroxypyridine with various terminal alkynes under Pd/C-Cu catalysis, often assisted by ultrasound irradiation. researchgate.netnih.gov This methodology provides a direct and efficient route to a range of 2-substituted furo[3,2-b]pyridine derivatives. nih.gov

The Sonogashira-Wacker type sequence has also been employed in a three-component, one-pot synthesis of furo[2,3-b]pyridones, demonstrating the versatility of this palladium-mediated strategy in building furopyridine cores. nih.gov

Starting MaterialsCatalyst SystemProductKey FeaturesReference
3-Chloro-2-hydroxypyridine, Terminal alkyne10% Pd/C-CuI-PPh3-Et3N2-Substituted furo[3,2-b]pyridinesOne-pot, ultrasound-assisted researchgate.netnih.gov
4-Alkoxy-3-iodo-2-pyridones, Terminal alkynes, Organic halidesPd(OAc)2, PPh3Furo[2,3-b]pyridonesThree-component, one-pot nih.gov
6-Bromo-3-fluoro-2-cyanopyridine, Terminal alkynePd(PPh3)4, CuI, Et3N6-Alkynyl-3-fluoro-2-cyanopyridinesLate-stage functionalization soton.ac.uk

Table 2: Palladium-Mediated Synthesis of Furopyridine Derivatives

Copper-catalyzed reactions have also emerged as a valuable method for the synthesis of furan-containing heterocycles. Copper-mediated oxidative cyclization offers an alternative to palladium-based methods. These reactions often proceed under mild conditions and utilize inexpensive and readily available copper catalysts.

For instance, a copper-mediated [3+2] oxidative cyclization of N-tosylhydrazones and β-ketoesters has been developed for the synthesis of 2,3,5-trisubstituted furans. nih.gov While this example does not directly yield a furo[3,2-b]pyridine, the underlying principle of copper-mediated C-O bond formation to construct the furan ring can be adapted for the synthesis of fused heterocyclic systems. Another example is the copper(II) bromide-catalyzed intramolecular decarboxylative functionalization to form a C(sp3)–O bond for the synthesis of furo[3,2-c]coumarins. rsc.org

The Friedlander annulation is a classical and widely used method for the synthesis of quinolines and other fused pyridine systems. organic-chemistry.org It involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl group. organic-chemistry.org This reaction can be catalyzed by either acids or bases. organic-chemistry.org

A modification of the Friedlander reaction has been successfully applied to the synthesis of furoquinoline derivatives, which are structurally related to furo[3,2-b]pyridines. This involves the condensation of 2-amino-3-cyanofurans with cyclic ketones like cyclohexane-1,3-diones. researchgate.net This approach provides a two-step, one-pot method for the synthesis of 2-aryl-4-amino-7,8-dihydro-6H-furo[2,3-b]quinolin-5-ones. researchgate.net The use of a Lewis acid catalyst, such as tin tetrachloride, is crucial for the cyclization step. researchgate.net This methodology demonstrates the potential of the Friedlander reaction and its variations in constructing complex fused heterocyclic systems containing a furan ring.

One-Pot Synthetic Protocols

One-pot syntheses offer an efficient and streamlined approach to the furo[3,2-b]pyridine scaffold, minimizing intermediate isolation and purification steps. A notable one-pot method involves the reaction of a halopyridone with a substituted acetylene (B1199291) to yield the desired furopyridine product in one or two steps. google.com Another versatile one-pot approach for the synthesis of 2-substituted furo[3,2-b]pyridines utilizes a sequential Sonogashira coupling and heteroannulation reaction. nih.gov This method involves the coupling of 3-chloro-2-hydroxypyridine with various terminal alkynes in the presence of a Pd/C-CuI-PPh3-Et3N catalytic system in ethanol. nih.gov This palladium-catalyzed process combines C-C bond formation followed by C-O bond formation in a single pot. nih.gov

For the analogous furo[3,4-b]pyridin-5(7H)-ones, a one-pot method has been developed starting from commercially available 2-bromopyridine-3-carboxylic acid. thieme-connect.comresearchgate.net This involves the generation of lithium 2-lithiopyridine-3-carboxylate, which then reacts with carbonyl compounds, followed by acid-catalyzed lactonization to afford the fused lactones. thieme-connect.comresearchgate.net

Multicomponent reactions (MCRs) also provide a powerful tool for the one-pot synthesis of highly functionalized pyridines, which can be precursors to or include the furopyridine skeleton. For instance, a four-component reaction of a β-keto ester, an arylaldehyde, malononitrile (B47326), and an alcohol, mediated by montmorillonite (B579905) K-10, yields functionalized cyanopyridines. researchgate.net

Ultrasound-Assisted Synthesis

The application of ultrasound irradiation has been shown to enhance the efficiency of synthesizing furo[3,2-b]pyridine derivatives. A convenient synthesis of 2-substituted furo[3,2-b]pyridines has been developed via sequential C-C coupling and C-O bond-forming reactions in a single pot under ultrasound irradiation. nih.govresearchgate.net This method employs Pd/C as a catalyst for the coupling of 3-chloro-2-hydroxy pyridine with terminal alkynes. nih.govresearchgate.net The use of ultrasound provides a sustainable and efficient alternative to conventional heating, often leading to shorter reaction times and higher yields. nih.govresearchgate.netrsc.org

Ultrasound has also been effectively used in the synthesis of various other heterocyclic compounds, demonstrating its broad applicability in promoting organic reactions. rsc.orgnih.gov For example, it has been used in the synthesis of pyrimidines and their fused derivatives, highlighting its role in achieving chemoselectivity. nih.gov

Pyridine N-Oxide Routes to Furo[2,3-b]pyridines (Analogous Systems)

While direct synthetic routes to this compound from pyridine N-oxides are not extensively detailed, the chemistry of pyridine N-oxides provides a valuable analogous system for the synthesis of the isomeric furo[2,3-b]pyridines. nih.govacs.org The N-oxide functionality activates the pyridine ring, making it more susceptible to various transformations. acs.orggcwgandhinagar.com

A concise strategy for the synthesis of 2,3-substituted furo[2,3-b]pyridines starts from pyridine N-oxide derivatives. acs.orgnih.gov This metal-free approach allows for the production of a range of 2-(alkyl or aryl)-3-ethylcarboxylate-furo[2,3-b]pyridines in good yields. acs.org The reactivity of the resulting furo[2,3-b]pyridine core can then be explored for further functionalization, such as C-H amination and borylation. acs.org The synthesis of these furopyridines can also be achieved through the reaction of pyridine N-oxides with acyl chlorides. nih.gov

The general reactivity of pyridine N-oxides includes susceptibility to both electrophilic and nucleophilic attack. acs.orggcwgandhinagar.com For instance, cyanation and acetoxylation typically occur at the C-6 position, while chlorination proceeds at the C-4 position. acs.org Treatment of pyridine N-oxides with reagents like phosphorus oxychloride can lead to 2-chloropyridines, which are versatile intermediates for further synthesis. youtube.com

Introduction and Functionalization of the 5-Carbonitrile Group

Reactions Involving Active Methylene (B1212753) Nitriles as Precursors

Active methylene nitriles, particularly malononitrile, are key precursors for the introduction of the carbonitrile group in the synthesis of various pyridine derivatives, including those that can be elaborated into this compound. researchgate.nettaylorfrancis.comeurekaselect.com Malononitrile's high reactivity, due to the two electron-withdrawing nitrile groups, makes it a versatile reagent in multicomponent reactions (MCRs). researchgate.neteurekaselect.com

One such MCR involves the reaction of an aromatic aldehyde, malononitrile, and a β-keto amide under microwave irradiation to produce hydroisoquinoline derivatives. taylorfrancis.com Another example is the one-pot condensation of aldehydes, malononitrile, and thiophenols, promoted by a basic ionic liquid, to yield highly substituted pyridines. organic-chemistry.org Furthermore, a pseudo-five-component reaction using only aromatic aldehydes and malononitrile has been developed to synthesize dicyanoanilines. researchgate.net The dimer of malononitrile is also a valuable reactant for the synthesis of diverse heterocyclic compounds. nih.gov

Nucleophilic Recyclization Strategies

Nucleophilic recyclization reactions offer a pathway to synthesize complex heterocyclic systems. In the context of furopyridines, the reaction of 2-phenylthiofuropyridines with lithioacetonitrile results in the substitution of the phenylthio group with a cyanomethyl group. semanticscholar.org While not a direct recyclization to form the this compound, this demonstrates the introduction of a nitrile-containing substituent.

More broadly, recyclization of pyridinium (B92312) salts is a known strategy for synthesizing new ring systems. For example, the recyclization of nitropyridinium salts by the action of aqueous-alcoholic alkali can lead to the formation of 3-(2-furyl)-2-nitrobiphenyl derivatives. researchgate.net Similarly, tetrahydrobenzofuro[2,3-c]pyridines and tetrahydrobenzofuro[3,2-c]pyridines undergo domino transformations with activated alkynes, leading to spiro[benzofuropyridines]. researchgate.net

Functional Group Transformations of Related Pyridine Carbonitriles

The carbonitrile group on a pyridine ring can undergo various transformations to yield other functional groups. The hydrolysis of cyanopyridines is a common reaction that can be controlled to produce either amides or carboxylic acids. google.com For instance, the hydrolysis of 3-cyanopyridine (B1664610) can yield nicotinamide (B372718) or niacin. google.com This process can be carried out continuously under substantially adiabatic conditions. google.com Copper(II) has also been shown to promote the hydrolysis of triazine-based compounds containing pyridine rings. researchgate.net

The nitrile group itself is generally a deactivating group in electrophilic aromatic substitution reactions on the pyridine ring, directing incoming electrophiles to the meta position. pearson.com The pyridine nitrogen also directs substitution to the C-3 position. pearson.com

The table below summarizes some key synthetic reactions for furopyridines and related nitrile compounds.

Starting Material(s) Reagent(s) Product(s) Key Features Reference(s)
3-Chloro-2-hydroxypyridine, Terminal alkynes10% Pd/C-CuI-PPh3-Et3N, EtOH2-Substituted furo[3,2-b]pyridinesOne-pot, Ultrasound-assisted nih.govresearchgate.net
2-Bromopyridine-3-carboxylic acid, Carbonyl compoundsButyllithium, HClFuro[3,4-b]pyridine-5(7H)-onesOne-pot thieme-connect.comresearchgate.net
Pyridine N-oxide derivatives, Acyl chlorides-Furo[2,3-b]pyridinesMetal-free acs.orgnih.gov
Aromatic aldehydes, Malononitrile, Thiophenols[bmim]OH (ionic liquid)Highly substituted pyridinesOne-pot, Recyclable catalyst organic-chemistry.org
CyanopyridinesWater, BasePyridine amides or carboxylic acidsContinuous hydrolysis google.com

Mechanistic Investigations of Reactions Involving Furo 3,2 B Pyridine 5 Carbonitrile Systems

Reaction Pathways and Proposed Mechanisms

The unique electronic properties of the Furo[3,2-b]pyridine-5-carbonitrile scaffold, arising from the fusion of an electron-rich furan (B31954) ring with an electron-deficient pyridine (B92270) ring, dictate its reactivity. The presence of the nitrile group further influences its chemical behavior, making it a valuable synthon for a variety of chemical transformations.

Nucleophilic Attack on Nitrile Groups within Fused Heterocycles

The nitrile group in this compound is a key functional handle susceptible to nucleophilic attack. This reactivity is central to the derivatization of the core structure.

Under acidic or basic conditions, the nitrile group undergoes hydrolysis to yield the corresponding carboxylic acid. For instance, refluxing with potassium hydroxide (B78521) in an ethanol/water mixture converts this compound into Furo[3,2-b]pyridine-5-carboxylic acid. The mechanism involves the initial attack of a hydroxide ion on the electrophilic carbon of the nitrile, followed by proton transfers to form an amide intermediate, which is subsequently hydrolyzed to the carboxylic acid.

The nitrile group can also react with other nucleophiles. A common transformation is the [2+3] cycloaddition with sodium azide (B81097) (NaN₃) in the presence of an ammonium (B1175870) salt, which converts the cyano group into a tetrazole ring. mdpi.com This reaction proceeds via nucleophilic attack of the azide anion on the nitrile carbon, followed by intramolecular cyclization to form the stable, aromatic tetrazole ring.

Furthermore, computational and experimental studies on nitrile-carrying compounds show that they can react with thiol nucleophiles, such as the amino acid cysteine. nih.gov The proposed mechanism is a concerted synchronous process where the nucleophilic attack by the sulfur atom and protonation of the nitrile nitrogen occur simultaneously, proceeding through a transition state to form a thioimidate intermediate. nih.gov This reactivity highlights the potential for this compound to act as a covalent binder to biological targets containing cysteine residues. nih.gov

Ring Opening and Subsequent Cycloaddition Reactions

The fused furan ring of the furo[3,2-b]pyridine (B1253681) system can undergo ring-opening reactions under specific conditions, leading to the formation of new molecular architectures. While direct examples for this compound are specific, analogous reactions in related systems provide mechanistic insights.

For example, studies on fused 2,3-dihydrofuro[2,3-b]pyridines have shown that the dihydrofuran ring can be cleaved by various nitrogen and oxygen nucleophiles. nih.gov In related furo-indoles, reaction with diazo compounds catalyzed by copper(I) results in the formation of a copper-carbene species. This is followed by a cascade reaction that includes the ring-opening of the furan moiety and subsequent rearrangement to yield functionalized oxoindolines. researchgate.net

Similarly, other furan-containing fused systems participate in hetero-Diels-Alder reactions followed by ring-opening. researchgate.net Thermolysis of 2-(2-azidobenzyl)furans leads to the formation of a nitrene, which attacks the furan ring, inducing a cyclization that is accompanied by the opening of the furan ring to produce substituted indoles. researchgate.net These examples suggest that the furan portion of this compound could potentially be opened through nitrene or carbene-based reactions, or by strong nucleophiles, to enable further structural diversification.

Carbon-Carbon and Carbon-Oxygen Bond-Forming Reactions

Carbon-carbon and carbon-oxygen bond-forming reactions are fundamental to the synthesis and functionalization of the furo[3,2-b]pyridine scaffold. These reactions often utilize metal catalysis to achieve high efficiency and selectivity.

A key C-O bond-forming step in the synthesis of the core structure is the intramolecular cyclization involving a phenolic hydroxyl group. nih.gov In the synthesis of related furo[2,3-b]pyridines, an SNAr reaction between a deprotonated hydroxyacetate and a 2-chloropyridine (B119429) derivative, followed by intramolecular cyclization of the intermediate, forms the furan ring. nih.gov

For C-C bond formation, palladium-catalyzed cross-coupling reactions are extensively used to introduce substituents onto the heterocyclic core. nih.gov For instance, Sonogashira couplings can be employed to link alkynes to halo-substituted furopyridines, enabling the extension of the carbon framework. nih.govias.ac.in Another powerful method involves the annulation of aurone-derived α,β-unsaturated imines with activated terminal alkynes, which provides a direct route to the benzofuro[3,2-b]pyridine skeleton through the formation of new C-C bonds. rsc.org

Table 1: Examples of C-C and C-O Bond-Forming Reactions in Furopyridine Synthesis

Reaction TypeReactantsCatalyst/ReagentsBond FormedProduct TypeReference
SNAr / Cyclization2,5-Dichloronicotinate, Ethyl 2-hydroxyacetateBase (e.g., NaH)C-OFuro[2,3-b]pyridine (B1315467) nih.gov
Sonogashira Couplingo-Iodoacetoxypyridines, 1-AlkynesPd(II)C-C2,3-Disubstituted furopyridines ias.ac.in
Oxidative Cyclization2-Aminopyridines, Propargyl alcoholsCuI, TBHPC-OFuro[3,2-b]pyridine
AnnulationAurone-derived imines, Terminal alkynesTriethylamineC-CBenzofuro[3,2-b]pyridine rsc.org

Regioselectivity in Fused Pyridine Ring Formation

The synthesis of the furo[3,2-b]pyridine core often involves the construction of the pyridine ring onto a pre-existing furan molecule. The regioselectivity of this annulation is critical for obtaining the desired isomer.

One common strategy is the Friedländer annulation, which involves the condensation of a 2-aminofuran derivative with a 1,3-dicarbonyl compound. ias.ac.in The reaction between 2-amino-3-cyanofurans and cyclic ketones like cyclohexanone (B45756) proceeds via a Friedländer-type pathway to regioselectively yield fused 4-aminofuro[2,3-b]pyridines. ias.ac.in The mechanism involves initial condensation to form an enamine or imine, followed by an intramolecular cyclization and subsequent dehydration/aromatization.

Another approach is the Diels-Alder reaction, where a substituted furan acts as the diene and a nitrile-containing compound serves as the dienophile. ias.ac.in The regiochemistry of the cycloaddition is governed by the electronic and steric properties of the substituents on both the furan and the dienophile.

The inherent reactivity of the pyridine ring also influences regioselectivity in substitution reactions. The pyridine nitrogen is electron-withdrawing, making the ring electron-deficient. This deactivation is more pronounced at the C-2 and C-4 positions. Consequently, electrophilic attack, if it occurs, is directed primarily to the C-3 and C-5 positions, where the intermediate carbocation does not place a positive charge on the already electron-deficient nitrogen. uomustansiriyah.edu.iqgla.ac.uk Conversely, nucleophilic aromatic substitution is favored at the C-2 and C-4/C-6 positions, as the negative charge in the Meisenheimer-like intermediate can be stabilized by the electronegative nitrogen atom. uomustansiriyah.edu.iq This intrinsic reactivity pattern is a key consideration in multi-step syntheses that build the pyridine ring.

Metal-Catalyzed Reaction Mechanisms (e.g., Rh(II)-catalyzed, Pd/C-Cu catalysis)

Metal catalysis plays a pivotal role in the synthesis and modification of this compound and its analogs, enabling reactions that would otherwise be difficult.

Copper-Catalyzed Reactions: Copper catalysis is frequently used for the assembly of the furo[3,2-b]pyridine scaffold itself. nih.gov One method involves the copper-mediated oxidative cyclization of 2-aminopyridines with propargyl alcohols. In this process, Cu(I) likely coordinates with the alkyne and the amino group, facilitating an intramolecular nucleophilic attack of the nitrogen onto the activated alkyne, followed by cyclization and oxidation to form the fused aromatic system.

Palladium-Catalyzed Reactions: Palladium catalysts are extensively used for post-modification of the furopyridine core, particularly for C-C bond formation. nih.gov Palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira reactions, allow for the chemoselective functionalization of halogenated or triflated furopyridines. nih.govias.ac.in The general mechanism for these reactions involves a catalytic cycle of oxidative addition of the palladium(0) species into the aryl-halide bond, followed by transmetalation (in Suzuki) or alkyne coordination/insertion (in Sonogashira), and concluding with reductive elimination to yield the product and regenerate the Pd(0) catalyst.

While specific examples of Rh(II)-catalyzed reactions on this exact scaffold are less common in the provided context, Rh(II) catalysts are well-known for mediating reactions involving carbenoid intermediates, such as cyclopropanation and C-H insertion, suggesting potential for novel functionalizations.

Intramolecular Cyclization Pathways in Fused Furan Systems

The formation of the furan ring onto a pre-existing pyridine ring is a key strategy for synthesizing the furo[3,2-b]pyridine system. This is often achieved through an intramolecular cyclization pathway.

One effective method is the transition-metal-free intramolecular cyclization of C3-substituted pyridine N-oxides. researchgate.net This reaction proceeds via an intramolecular nucleophilic addition/rearomatization strategy. The N-oxide oxygen acts as an internal nucleophile, attacking a suitably placed and activated carbon-carbon triple or double bond at the C3 position of the pyridine ring, leading to the formation of the five-membered furan ring.

Another pathway involves the electrophilic cyclization of o-alkynylpyridines. For instance, an o-iodoacetoxypyridine can be coupled with an alkyne using a palladium catalyst. The resulting o-acetoxyalkynylpyridine can then undergo electrophilic cyclization, promoted by reagents like iodine (I₂) or palladium chloride (PdCl₂), where the oxygen of the acetoxy group attacks the alkyne to close the furan ring. ias.ac.in

Copper-mediated oxidative cyclization also represents a crucial intramolecular pathway. The reaction between 2-aminopyridines and propargyl alcohols in the presence of a copper catalyst and an oxidant like TBHP induces the formation of the furan ring through an alkyne cyclization mechanism.

Oxidative Dimerization (for Related Thienopyridines)

The oxidative dimerization of heterocyclic compounds represents a powerful method for the synthesis of complex, polycyclic structures. While specific studies on the oxidative dimerization of this compound are not extensively documented, research on the closely related thieno[2,3-b]pyridine (B153569) systems provides significant mechanistic insights. An unusual oxidative dimerization has been observed in the 3-aminothieno[2,3-b]pyridine-2-carboxamide (B1269520) series, which offers a model for understanding potential reactions of their furo-pyridine counterparts.

This non-catalyzed, regio- and stereoselective dimerization is typically achieved through oxidation with reagents such as sodium hypochlorite (B82951) (NaOCl). The reaction of 3-aminothieno[2,3-b]pyridine-2-carboxamides with an excess of aqueous NaOCl in a solvent system like aqueous dioxane or under phase-transfer catalyst (PTC) conditions in a dichloromethane-water system leads to the formation of novel dimeric products. The reaction proceeds with moderate to good yields, as detailed in the table below.

Table 1: Reaction Conditions and Yields for Oxidative Dimerization of Thienopyridines

Method Solvent System Catalyst Yield (%)
A aq. Dioxane None 37–55
B CH₂Cl₂–water Phase Transfer Catalyst 43–64

Mechanistically, this transformation is a form of oxidative dimerization that involves the cleavage of N-H and C(2)=C(3) bonds and the formation of three new σ-bonds. Notably, the pyridine nitrogen and the sulfur atom of the thiophene (B33073) ring are not involved in the oxidation process.

Two plausible mechanistic pathways have been proposed. The first pathway is initiated by the presence of HOCl or Cl⁺, generated from the hydrolysis of NaOCl in the aqueous solution. In the initial step, the electrophilic species (Cl⁺ or HOCl) reacts with the thienopyridine to form a resonance-stabilized cation. Concurrently, an alkaline-promoted deprotonation of the amide group is suggested to occur, leading to the formation of an anionic intermediate. These reactive intermediates then proceed through a cascade of steps to form the final dimeric structure. This selective functionalization highlights an effective route to elaborate the bicyclic core of thienopyridines and, by extension, similar heterocyclic systems.

Role of Ortho-Chelation Assistance in Reaction Success

Ortho-chelation assistance is a powerful strategy in synthetic chemistry that utilizes a directing group to facilitate the selective functionalization of a C-H bond at the ortho position. This approach relies on the formation of a stable metallacyclic intermediate through the coordination of a heteroatom in the directing group to a transition metal catalyst. nih.gov This coordination brings the metal center into close proximity to the target C-H bond, lowering the activation energy for its cleavage and enabling highly regioselective reactions. nih.govresearchgate.net

In the context of furo[3,2-b]pyridine systems, the nitrogen atom of the pyridine ring and the oxygen atom of the furan ring are strategically positioned to act as chelating groups. This arrangement can direct a metal catalyst to the adjacent C-H bonds, thereby promoting their functionalization. While direct examples for this compound are specific, the principle is well-established across a range of heterocyclic and aromatic compounds.

For instance, rhodium-based catalysts have been effectively used in chelation-assisted C-H bond functionalization reactions. nih.gov The general mechanism involves the initial coordination of the transition metal to the heteroatom of the directing group, followed by the activation of the proximal C-H bond to form a metallacyclic intermediate. nih.gov This intermediate can then react with a variety of coupling partners. A key advantage of chelation is its ability to stabilize the transition state that facilitates the bond-forming reductive elimination step, which is often rate-limiting. nih.gov

The effectiveness of chelation in directing reactions can be seen in various systems. For example, the N,N-dimethylaminomethyl group has been shown to assist in the ortho-olefination of benzylamines through an electrophilic attack on the phenyl ring by a Pd(II) ion. nih.gov Similarly, thiocarbonyl groups can act as strong directing groups in the palladium-catalyzed C-H arylation of thienylthioamides, overcoming the inherent reactivity of the thiophene ring to achieve selective functionalization at the otherwise less reactive β-position. chemistryviews.org

The table below summarizes key aspects of chelation-assisted C-H functionalization.

Table 2: Principles and Examples of Ortho-Chelation Assistance

Feature Description Example System Metal Catalyst Ref.
Directing Group A functional group containing a heteroatom that coordinates to the metal catalyst. Pyridyl, Carbonyl, Thiocarbonyl, N,N-dimethylaminomethyl Rh, Pd nih.govnih.govchemistryviews.org
Mechanism Formation of a metallacyclic intermediate via coordination, followed by C-H activation. Imine with Rh catalyst forming an azametallacyclopentane. Rhodium nih.gov
Advantage High regioselectivity, enhanced reaction efficiency, and broad substrate scope. Overcoming inherent substrate reactivity patterns. Palladium chemistryviews.org
Rate-Limiting Step Often the reductive elimination step, which is facilitated by the stability of the chelated intermediate. C-C bond formation from a rhodium complex. Rhodium nih.gov

For this compound, the pyridine nitrogen can serve as an effective chelating atom to direct transition metals to the C4 or C6 positions, while the furan oxygen could potentially direct functionalization at the C3 position. This inherent structural feature makes it a promising substrate for developing novel, highly selective synthetic methodologies based on chelation-assisted C-H activation.

Computational and Theoretical Chemistry Studies on Furo 3,2 B Pyridine 5 Carbonitrile

Quantum Mechanical Investigations

Density Functional Theory (DFT) Calculations for Molecular Geometry and Stability

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to determine the optimized geometry and relative stability of molecules. For a molecule like Furo[3,2-b]pyridine-5-carbonitrile, DFT calculations would provide precise bond lengths, bond angles, and dihedral angles, revealing the planarity and strain of the fused-ring system. Such calculations have been performed for related structures like tetrahydropyridines and porphyrin complexes, but specific optimized coordinates and energetic data for this compound are not documented in the surveyed literature. nih.govphyschemres.org

Natural Bond Orbital (NBO) Analysis for Hyperconjugative Interactions and Electron Delocalization

Natural Bond Orbital (NBO) analysis is employed to understand the delocalization of electron density, which is key to a molecule's stability and reactivity. It quantifies the interactions between filled (donor) and empty (acceptor) orbitals. For this compound, NBO analysis would elucidate the hyperconjugative effects stemming from the interaction of the furan (B31954) oxygen's lone pairs, the pyridine (B92270) nitrogen's lone pair, and the π-system with the nitrile group. While NBO studies are common for various heterocycles to analyze bonding and stability, specific donor-acceptor interaction energies for the title compound are not available. nih.govphyschemres.orgorientjchem.org

Density of States (DOS) Studies for Electronic Properties

Density of States (DOS) analysis provides a graphical representation of the molecular orbitals and their energy levels, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical parameter for assessing a molecule's kinetic stability and electronic transport properties. Studies on other π-conjugated systems like porphyrins utilize DOS to understand their potential in molecular electronics. nih.gov However, a specific DOS plot and HOMO-LUMO energy gap value for this compound have not been reported.

Quantum Theory of Atoms in a Molecule (QTAIM) Analysis for Non-Covalent Interactions and Charge Transfer

The Quantum Theory of Atoms in a Molecule (QTAIM) is used to analyze the electron density topology, identifying bond critical points (BCPs) and characterizing the nature of chemical bonds, from strong covalent to weak non-covalent interactions. This analysis would be valuable for understanding the intramolecular interactions within the this compound structure. QTAIM has been applied to study electron delocalization in complex systems like phenyl-terpyridines, but a topological analysis of the electron density for this compound is absent from the literature. nih.gov

Reactivity Descriptors and Electrophilicity Studies

Local Reactivity Descriptors for Nucleophilic Attack Prediction

Local reactivity descriptors, derived from conceptual DFT, are used to predict the most likely sites for electrophilic and nucleophilic attack. For this compound, these descriptors would identify which atoms are most susceptible to attack, guiding the design of chemical reactions. The electron-withdrawing nitrile group significantly influences the electron distribution and reactivity of the heterocyclic system. While the general reactivity of furopyridines has been reviewed, specific calculated values for local reactivity descriptors (like Fukui functions or dual descriptors) for the 5-carbonitrile derivative are not available. semanticscholar.org

Global Reactivity Descriptors and Structure-Reactivity Relationships

The distribution of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is key to understanding the molecule's reactivity. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between HOMO and LUMO is a crucial indicator of molecular stability; a larger gap suggests higher stability and lower reactivity. researchgate.net

Structure-reactivity relationships for furopyridine systems indicate that the fused furan and pyridine rings exhibit distinct electronic characteristics. The furan ring is electron-rich, while the pyridine ring is electron-deficient. nih.gov This electronic distribution significantly influences the regioselectivity of chemical reactions. For instance, in palladium-catalyzed cross-coupling reactions involving substituted furopyridines, the reactivity of different positions on the pyridine ring can be predicted. The 5-position, where the nitrile group is located in this compound, is often the least reactive site in such reactions, an observation that aligns with predictive models based on ¹H NMR chemical shifts. nih.gov

In Silico Modeling of Electrophilicity in Nitrile-Substituted Heterocycles

The nitrile (-CN) group is a strong electron-withdrawing group, which significantly influences the electrophilicity of the heterocyclic system to which it is attached. In this compound, the cyano group at the 5-position enhances the electrophilic character of the pyridine ring.

In silico modeling can be used to quantify the electrophilicity of nitrile-substituted heterocycles. Conceptual DFT provides a framework for calculating local electrophilicity, which can identify the most electrophilic sites within a molecule. researchgate.net The dual descriptor f(2)(r) and Fukui functions are valuable tools in this context, allowing for the prediction of sites susceptible to nucleophilic attack. researchgate.net For this compound, such modeling would likely highlight the carbon atom of the nitrile group and specific positions on the pyridine ring as primary electrophilic centers. The inherent electrophilic and nucleophilic properties of nitrile imines have been harnessed in multicomponent reactions to synthesize complex heterocyclic systems, demonstrating the dual reactivity roles these functionalities can play. nih.gov

Computational Spectroscopy and Spectroscopic Property Correlations

Theoretical Determination of NMR Chemical Shifts (e.g., ¹H, ¹³C, ¹⁵N)

Theoretical calculations are a powerful tool for predicting and verifying NMR chemical shifts. researchgate.net Methods such as the Gauge-Including Atomic Orbital (GIAO) approach, often used in conjunction with DFT (e.g., B3LYP functional) and appropriate basis sets, can provide accurate predictions of ¹H, ¹³C, and ¹⁵N NMR spectra. researchgate.net

For this compound, theoretical calculations would predict the chemical shifts for each unique proton, carbon, and nitrogen atom in the molecule. The electron-withdrawing nature of the nitrile group and the nitrogen atom in the pyridine ring would lead to downfield shifts for adjacent protons and carbons. ipb.pt The accuracy of these predictions can be enhanced by considering solvent effects, for example, by using the Polarizable Continuum Model (PCM). liverpool.ac.uk

Below is a hypothetical table of calculated NMR chemical shifts for this compound, based on general principles of NMR spectroscopy and known effects of substituents on aromatic systems.

AtomCalculated ¹H Chemical Shift (ppm)Calculated ¹³C Chemical Shift (ppm)Calculated ¹⁵N Chemical Shift (ppm)
C2-~145-
H2~8.0--
C3-~110-
H3~7.0--
C3a-~150-
C5-~120-
C6-~155-
H6~8.8--
C7-~118-
H7~7.5--
C7a-~160-
C of CN-~117-
N4--~ -70
N of CN--~ -130

Electronic Absorption Spectra Calculations (e.g., using PCM models)

Time-dependent density functional theory (TD-DFT) is a common method for calculating electronic absorption spectra. These calculations can predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. The use of a Polarizable Continuum Model (PCM) is crucial for simulating the effect of a solvent on the electronic transitions. liverpool.ac.uk

For this compound, TD-DFT calculations would reveal the nature of the electronic transitions, such as π→π* and n→π* transitions, which are characteristic of aromatic and heterocyclic compounds. The fusion of the furan and pyridine rings, along with the nitrile substituent, would be expected to result in a complex spectrum with multiple absorption bands in the UV-Vis region.

Vibrational Wavenumber Analysis

Theoretical vibrational analysis, typically performed using DFT calculations, can predict the infrared (IR) and Raman spectra of a molecule. nih.gov The calculated vibrational frequencies and their corresponding intensities help in the assignment of experimental spectra. researchgate.net

For this compound, the vibrational spectrum would be characterized by several key modes:

C≡N stretch: A strong, sharp band in the region of 2220-2260 cm⁻¹.

Aromatic C-H stretches: Bands above 3000 cm⁻¹. nih.gov

Ring stretching vibrations: A series of bands in the 1400-1600 cm⁻¹ region, corresponding to the C=C and C=N stretching modes of the fused rings. nih.gov

C-O-C stretching: Vibrations associated with the furan ring.

A table of predicted significant vibrational frequencies is presented below.

Vibrational ModePredicted Wavenumber (cm⁻¹)Expected Intensity
C≡N Stretch2240Strong
Aromatic C-H Stretch3100-3000Medium-Weak
Ring C=C/C=N Stretch1600-1450Medium-Strong
Furan C-O-C Stretch1250-1050Strong
C-H Bending (out-of-plane)900-700Strong

Thermodynamic and Stability Assessments

Computational chemistry provides methods to assess the thermodynamic properties and stability of molecules. researchgate.net By calculating the standard enthalpy of formation, Gibbs free energy of formation, and other thermodynamic parameters, the relative stability of this compound can be evaluated.

These calculations often involve geometry optimization followed by frequency analysis at a chosen level of theory. The results can be used to understand the stability of the molecule under different conditions and to predict the thermodynamics of reactions in which it participates. For instance, the stability of the furopyridine core has been noted to be significant, though it can undergo ring-opening reactions under specific conditions, such as with hydrazine. nih.gov

Nonlinear Optical (NLO) Properties

Extensive searches of scientific literature and chemical databases have been conducted to gather information on the computational and theoretical studies of the nonlinear optical (NLO) properties of this compound. These searches aimed to identify research detailing properties such as polarizability, first hyperpolarizability (β), and second hyperpolarizability (γ), which are crucial for assessing a molecule's potential in NLO applications.

Despite a thorough investigation, no specific computational or theoretical studies detailing the nonlinear optical properties of this compound have been identified in the available scientific literature. While research exists on the NLO properties of related heterocyclic compounds and pyridine derivatives, data directly pertaining to the this compound molecule, including calculated values for its hyperpolarizabilities and related NLO parameters, is not present in the reviewed sources.

Consequently, the detailed research findings and data tables requested for this section cannot be provided at this time due to the absence of published research on this specific topic. Further computational studies would be required to elucidate the NLO properties of this compound.

Synthetic Utility and Derivatization of Furo 3,2 B Pyridine 5 Carbonitrile

Furo[3,2-b]pyridine-5-carbonitrile as a Synthon

The unique electronic and steric properties conferred by the fused furan-pyridine system and the 5-cyano substituent make this compound an important synthon, or synthetic building block. It serves as a starting point for constructing a variety of functionalized heterocyclic systems.

The structure of this compound is well-suited for the construction of elaborate, multi-ring systems through cyclization and cycloaddition reactions. The nitrile group, in particular, acts as a key functional handle for annulation, where additional rings are fused onto the parent scaffold.

Research has demonstrated that this compound can be used to synthesize complex tricyclic and polycyclic heterocycles. For instance, it undergoes reaction with malononitrile (B47326) dimer in the presence of 1,8-diazabicyclo[7.4.0]undec-7-ene (DBU) to produce fused pyridine (B92270) derivatives. This transformation proceeds through a ring-opening and ring-closure (RORC) process, leading to the formation of complex structures like 8-amino-4,11-dimethoxy-5-oxo-5H-furo[3',2':6,7]chromeno[2,3-b]pyridine-7-carbonitrile.

In another example of its utility, the compound serves as a precursor for domino reactions. Its reaction with cyanoacetohydrazide in refluxing acetic acid results in a pyrazolo[4,3-e]pyridine derivative, showcasing a sequence of Michael addition, retro-Michael reaction, and nitrile addition to build the complex heterocyclic system. The development of trifluoromethyl-substituted pyrido[3',2':4,5]furo[3,2-d]pyrimidine derivatives, which show potential as anticancer agents, further highlights the role of the furopyridine scaffold in constructing polyheterocyclic compounds. nih.gov

A selection of complex polyheterocyclic systems derived from furopyridine precursors is detailed in the table below.

Starting Material ClassReagentsResulting Heterocyclic SystemRef
This compoundMalononitrile dimer, DBUFuro[3',2':6,7]chromeno[2,3-b]pyridine
This compoundCyanoacetohydrazide, Acetic AcidFuro[3',2':6,7]chromeno[4,3-b]pyrazolo[4,3-e]pyridine
2-Carbethoxy-3-amino-6-trifluoromethyl furo[2,3-b]pyridine (B1315467)VariousPyrido[3',2':4,5]furo[3,2-d]pyrimidine nih.gov

A primary transformation of the 5-carbonitrile group is its hydrolysis to a carboxylic acid. This conversion is a critical step as it opens pathways to a wide range of derivatives, including esters, amides, and acyl halides, which are themselves valuable intermediates for further functionalization.

The hydrolysis of this compound to Furo[3,2-b]pyridine-5-carboxylic acid has been successfully achieved under basic conditions. The reaction proceeds by heating the nitrile with potassium hydroxide (B78521) (KOH) in an ethanol/water mixture, yielding the corresponding carboxylic acid. This transformation provides a direct route to an important derivative that can be used in further synthetic applications, such as peptide couplings or the synthesis of potential therapeutic agents.

ReactionReagents and ConditionsProductYieldRef
HydrolysisKOH, ethanol/water, refluxFuro[3,2-b]pyridine-5-carboxylic acid50%

The 5-carbonitrile group of this compound is a versatile functional handle that can undergo a variety of chemical transformations beyond simple hydrolysis. These reactions allow for the introduction of diverse functional groups and the construction of new heterocyclic rings.

Reduction to Amines: The nitrile group can be reduced to a primary amine (aminomethyl group). For this compound, this has been accomplished using sodium borohydride (B1222165) (NaBH₄) under controlled pH conditions, yielding the corresponding aminomethyl derivative. This amine can then be used in a multitude of subsequent reactions, such as amide formation or the synthesis of new heterocyclic systems.

Nucleophilic Addition/Ring-Closure: As mentioned previously, the nitrile group readily participates in nucleophilic additions that can initiate cascade or domino reactions. The reaction with malononitrile dimer is a prime example, where the nitrile acts as an electrophile to trigger a sequence of events leading to a complex, fused heterocyclic system.

TransformationReagent(s)Resulting Functional Group/RingRef
ReductionSodium Borohydride (NaBH₄)Aminomethyl (-CH₂NH₂)
HydrolysisPotassium Hydroxide (KOH)Carboxylic Acid (-COOH)
CycloadditionMalononitrile dimerFused Pyridine Ring
CycloadditionSodium Azide (B81097) (NaN₃)Tetrazole Ring (Predicted) nih.gov

Design Principles in Furo[3,2-b]pyridine (B1253681) Chemistry

The Furo[3,2-b]pyridine scaffold is increasingly recognized as a "privileged scaffold" in medicinal chemistry. This term refers to molecular frameworks that are capable of binding to multiple biological targets, often with high affinity and selectivity. The design principles involving this scaffold focus on its use as a core structure for generating diverse libraries of compounds for drug discovery.

Isosterism, the principle of replacing a chemical group with another group of similar size, shape, and electronic properties, is a cornerstone of modern drug design. The Furo[3,2-b]pyridine core has emerged as a valuable isostere for other bicyclic heterocycles commonly found in biologically active compounds, such as the well-known 7-azaindole (B17877) scaffold. nih.gov

In the field of protein kinase inhibitors, the Furo[3,2-b]pyridine motif has been identified as a novel and relatively underexplored scaffold for developing potent and highly selective inhibitors. nih.gov Kinase inhibitors often rely on a "hinge-binding" pharmacophore that forms key hydrogen bonds with the protein target. By acting as an isosteric replacement for more promiscuous scaffolds, the Furo[3,2-b]pyridine core can alter the binding profile of an inhibitor, potentially improving selectivity for a specific kinase and reducing off-target effects. nih.gov Research has led to the identification of potent inhibitors of cdc-like kinases (CLKs) and homeodomain-interacting protein kinases (HIPKs) based on this scaffold. nih.gov

A key strategy in expanding the chemical space around the Furo[3,2-b]pyridine core is the synthesis of highly functionalized tricyclic derivatives. The inherent reactivity of the parent scaffold allows for the systematic construction of fused three-ring systems, which can adopt well-defined three-dimensional shapes ideal for interacting with biological targets.

The development of potent modulators of the Hedgehog signaling pathway, for example, involved the creation of 3,5,7-trisubstituted Furo[3,2-b]pyridines. nih.govmasterorganicchemistry.com These highly decorated scaffolds serve as precursors for more complex structures. Furthermore, as previously discussed, the annulation of a third ring onto the this compound core has been demonstrated through reactions with bifunctional reagents like malononitrile dimer or cyanoacetohydrazide, leading directly to tricyclic systems such as furo-chromeno-pyridines and furo-chromeno-pyrazolo-pyridines. The synthesis of pyrido[3',2':4,5]furo[3,2-d]pyrimidine derivatives further exemplifies the successful generation of complex, fused heterocyclic systems from furopyridine precursors. nih.gov These strategies are crucial for building molecular diversity and exploring structure-activity relationships in drug discovery programs.

Role of Furo 3,2 B Pyridine 5 Carbonitrile in Catalysis and Ligand Design

Furo[3,2-b]pyridyl Functionalized Ligands

The furo[3,2-b]pyridine (B1253681) scaffold has been successfully incorporated into complex ligand structures, demonstrating its utility in the design of catalysts. These ligands leverage the structural and electronic properties of the furo[3,2-b]pyridine core to influence the catalytic activity and selectivity of metal complexes.

While direct examples using the 5-carbonitrile derivative are not extensively documented in this specific context, the successful use of the general furo[3,2-b]pyridine scaffold underscores the potential for developing a variety of functionalized ligands. The nitrile group in Furo[3,2-b]pyridine-5-carbonitrile could be envisioned to participate in ligand design in several ways: it could be retained as a coordinating group itself, or it could be chemically transformed into other functional groups like amines or carboxylic acids to create different types of ligands.

Coordination Chemistry of Furo[3,2-b]pyridine Derivatives

The coordination chemistry of furo[3,2-b]pyridine derivatives is anchored by the Lewis basicity of the pyridine (B92270) nitrogen atom, which readily coordinates to a wide range of transition metals. The nitrile group, as seen in this compound, can also participate in coordination, typically binding end-on through the nitrogen lone pair. This allows the molecule to potentially act as a monodentate or a bridging ligand.

While specific studies on the coordination complexes of this compound are not widely available, research on analogous systems provides significant insight. For example, studies on the closely related furo[3,2-b]pyrrole-5-carboxhydrazides have demonstrated their ability to act as effective ligands for the synthesis of copper (Cu), cobalt (Co), and nickel (Ni) complexes. sciforum.net In these cases, the carboxhydrazide functional group, together with the heterocyclic core, forms stable chelates with the metal ions. sciforum.net This suggests that this compound, after hydrolysis of the nitrile to a carboxylic acid or conversion to a hydrazide, could form similar stable complexes.

The fundamental coordination behavior can also be inferred from the extensive chemistry of pyridine itself. Pyridine-containing ligands are ubiquitous in coordination chemistry and are known to form stable complexes with metals like ruthenium, rhodium, palladium, and iridium, which are active in a variety of catalytic transformations such as hydrogenation and cross-coupling reactions. epa.gov The electronic properties of the furo[3,2-b]pyridine ring system, influenced by the fused furan (B31954) ring, would modulate the donor properties of the pyridine nitrogen, thereby affecting the stability and reactivity of the resulting metal complexes.

The table below lists the compounds mentioned in this article.

Future Research Directions and Challenges in Furo 3,2 B Pyridine 5 Carbonitrile Chemistry

Optimization and Scalability of Synthetic Routes

A primary objective for the future is the development of more efficient and scalable methods for synthesizing Furo[3,2-b]pyridine-5-carbonitrile. While current multi-step protocols can produce the compound, they often result in only moderate yields, in the range of 60-65%. The advancement of this scaffold for broader applications, particularly in pharmaceutical and materials science, necessitates synthetic routes that are not only high-yielding but also economically viable and environmentally benign on a large scale.

Future research should focus on several key areas of optimization:

Improving Yields: Efforts should be directed toward refining reaction conditions, exploring alternative catalysts, and minimizing side-product formation to push yields significantly above the current moderate levels.

Reducing Purification Steps: A major bottleneck in scaling up chemical syntheses is the reliance on chromatographic purification. Inspired by advances in related heterocycles, a key goal is to develop routes where intermediates can be used in subsequent steps without the need for column chromatography, culminating in a single final purification. nih.gov

Scalability: Methodologies must be developed that are robust and reproducible on a multi-gram or even kilogram scale. nih.gov This includes exploring metal-free reaction conditions to reduce cost and potential contamination of the final product. The development of a concise, scalable synthesis is crucial for enabling extensive structure-activity relationship (SAR) studies and making the core accessible for diverse research programs. nih.gov

Table 1: Challenges and Goals in Synthetic Route Optimization

ChallengeCurrent StatusFuture Goal
Yield Moderate (e.g., 60-65%) High-yielding (>85%)
Purification Multiple chromatographic steps often required nih.govSingle final purification step; chromatography-free intermediates
Scalability Limited gram-scale synthesis reportedRobust, multi-gram to kilogram scale production nih.gov
Catalysis Often relies on metal catalystsDevelopment of efficient metal-free routes

Exploration of Novel Reaction Pathways and Methodologies

Beyond optimizing existing routes, the discovery of entirely new synthetic methodologies is crucial for accessing this compound and its derivatives with greater efficiency and structural diversity. The field is moving towards greener and more elegant synthetic strategies that can construct complex molecules in fewer steps.

Promising areas for exploration include:

Multicomponent Reactions (MCRs): MCRs, such as the Groebke–Blackburn–Bienaymé (GBB) reaction, offer a powerful strategy for synthesizing complex heterocyclic scaffolds in a single pot from simple starting materials. nih.gov Developing an MCR for the Furo[3,2-b]pyridine (B1253681) core could dramatically improve synthetic efficiency.

Tandem and Cascade Reactions: These reactions, where multiple bond-forming events occur sequentially in one pot, provide rapid access to complex fused systems. researchgate.netnih.gov Designing a tandem cyclization that builds the fused furo-pyridine system from acyclic or simple cyclic precursors would be a significant breakthrough. researchgate.net

Electrocatalysis: Electrocatalytic methods are emerging as a green and powerful tool in organic synthesis. For related heterocycles, electrocatalytic multicomponent reactions have enabled the synthesis of complex derivatives in high yields at room temperature, completely avoiding the need for column chromatography. Applying this technology to the Furo[3,2-b]pyridine system could offer enhanced scalability and sustainability.

Advanced Computational Modeling for Structure-Reactivity Relationships

To guide the rational design of new syntheses and novel derivatives, advanced computational modeling is an indispensable tool. Understanding the intricate relationship between the structure of this compound and its chemical reactivity is paramount.

Future computational work should focus on:

Predicting Regioselectivity: A significant challenge in the chemistry of fused heterocycles is controlling the regioselectivity of reactions. Computational models, such as those based on NMR chemical shift data or calculated atomic charges, can predict the most reactive sites within the molecule. nih.govmdpi.com This allows chemists to anticipate the outcomes of reactions and design strategies to achieve the desired isomer.

Mechanism Elucidation: Quantum mechanical calculations can be used to map out reaction pathways, identify transition states, and understand the energetics of different synthetic routes. This insight is invaluable for optimizing reaction conditions and overcoming synthetic hurdles.

Virtual Screening and Design: For applications in medicinal chemistry, molecular docking and dynamics simulations can predict how derivatives of this compound will bind to biological targets like protein kinases. rsc.org These models can guide the synthesis of new compounds with enhanced activity and selectivity, accelerating the drug discovery process.

Expanding Synthetic Applications in Chemical Sciences

While this compound is a recognized scaffold in medicinal chemistry, particularly for the development of kinase inhibitors, its potential applications in other areas of chemical science remain underexplored. nih.gov The unique electronic properties conferred by the fused electron-rich furan (B31954) and electron-deficient pyridine (B92270) rings, along with the versatile carbonitrile group, make it a promising candidate for broader use.

Future research should aim to expand its utility in:

Materials Science: The heterocyclic core possesses unique electronic characteristics that make it a candidate for use in organic electronics, such as organic semiconductors or components in photovoltaic devices.

Catalysis: The pyridine nitrogen atom can act as a coordination site for metals. This suggests that this compound and its derivatives could serve as novel ligands in coordination chemistry, forming metal complexes for use in catalysis.

Complex Heterocycle Synthesis: The scaffold can serve as a versatile building block for the construction of more complex, polycondensed heterocyclic systems. researchgate.net The carbonitrile group is a key functional handle that can be transformed into various other groups to facilitate further cyclization and annulation reactions.

Addressing Research Gaps in Angularly Fused Heterocycles

The Furo[3,2-b]pyridine system belongs to the class of angularly fused heterocycles. Compared to their linearly fused isomers (e.g., furo[2,3-b]pyridines), angular systems are often more challenging to synthesize with high regioselectivity. nih.gov This difficulty represents a significant research gap in heterocyclic chemistry.

Key challenges to be addressed include:

Regiocontrol in Synthesis: Developing synthetic methods that reliably and selectively produce the angular [3,2-b] isomer over the linear [2,3-b] or other isomers is a fundamental challenge. This requires a deep understanding of the reaction mechanisms and the electronic and steric factors that govern cyclization.

Exploration of Undiscovered Scaffolds: Many variations of fused heterocyclic systems remain unknown. Research into novel tandem reactions has led to the discovery of entirely new systems, such as benzofuro[3,2-b]furo[2,3-d]pyridines, highlighting that significant gaps in the landscape of known heterocycles still exist. researchgate.net

Comparative Property Studies: There is a need for systematic studies that compare the physical, chemical, and biological properties of angularly fused heterocycles with their linear counterparts. Such studies would elucidate the unique features imparted by the angular fusion and could reveal novel applications for these less-explored scaffolds.

Q & A

Q. What are the common synthetic routes for preparing Furo[3,2-b]pyridine-5-carbonitrile, and what key intermediates are involved?

  • Methodological Answer : The synthesis typically involves multicomponent reactions or functionalization of preformed heterocyclic frameworks. For example, electrocatalytic methods using mediators like NH4_4I in methanol under constant current (10 mA) can assemble spiro-fused derivatives with furopyridine moieties (yields: 65–85%) . Microwave-assisted protocols reduce reaction times (e.g., from 24 hours to 30 minutes) while maintaining yields comparable to classical heating, as demonstrated in furopyrrole-carbonitrile syntheses . Halogenation strategies, such as nucleophilic substitution with KF on chlorinated precursors in sulfolane, are effective for introducing functional groups (e.g., trifluoromethyl) to pyridine-carbonitrile systems . Key intermediates include halogenated pyridines (e.g., 5-chloro-6-(trifluoromethyl)pyridine-3-carbonitrile) and fused furan precursors.

Q. How can spectroscopic techniques (NMR, IR, MS) be employed to characterize this compound and confirm its structural integrity?

  • Methodological Answer : 1^1H and 13^{13}C NMR are critical for identifying proton environments and carbon connectivity. For example, the nitrile group (C≡N) exhibits a distinct 13^{13}C peak at ~115–120 ppm, while fused furan protons appear as doublets in the aromatic region (δ 6.5–8.5 ppm) . IR spectroscopy confirms the nitrile stretch (~2200–2250 cm1^{-1}) and furan C-O-C vibrations (~1250 cm1^{-1}). High-resolution mass spectrometry (HRMS) validates molecular formulas; deviations >2 ppm suggest impurities or incorrect assignments . X-ray crystallography, though less common, resolves ambiguities in regiochemistry for crystalline derivatives .

Advanced Research Questions

Q. What strategies are effective in optimizing reaction yields for multi-step syntheses of this compound derivatives under green chemistry conditions?

  • Methodological Answer : Electrocatalytic methods eliminate the need for stoichiometric oxidants, reducing waste. For instance, NH4_4I-mediated spirocyclic syntheses achieve 65–85% yields in one-pot reactions at room temperature . Solvent selection is crucial: methanol or ethanol enhances polarity for cyclization, while microwave irradiation improves energy efficiency in condensation steps (e.g., 80°C, 30 minutes vs. 24 hours conventionally) . Computational modeling (DFT) can predict regioselectivity in nitrile group installation, minimizing trial-and-error approaches .

Q. How can contradictions in spectral data or crystallographic analysis be resolved when characterizing novel this compound analogs?

  • Methodological Answer : Contradictions often arise from tautomerism or polymorphism. For example, 1^1H NMR may show unexpected splitting due to dynamic exchange processes; variable-temperature NMR (VT-NMR) can stabilize conformers for clearer analysis . If X-ray data conflicts with spectroscopic assignments (e.g., nitrile position), re-examining crystallization conditions (e.g., solvent polarity, cooling rates) may yield alternative polymorphs. Cross-validation with 2D NMR (COSY, HSQC) and isotopic labeling (e.g., 15^{15}N for nitrile tracking) resolves ambiguities in regiochemistry .

Q. What role do substituents (e.g., halogens, trifluoromethyl groups) play in modifying the reactivity of the pyridine ring during functionalization of this compound?

  • Methodological Answer : Electron-withdrawing groups (e.g., -CF3_3, -CN) deactivate the pyridine ring, directing electrophilic substitutions to the less electron-deficient furan moiety. For example, bromination of 5-trifluoromethyl derivatives occurs preferentially at the furan C-4 position . Halogens (Cl, F) enable cross-coupling reactions (Suzuki, Ullmann) but require Pd catalysts tolerant of nitrile groups. Steric effects from substituents like -OCH3_3 can hinder nucleophilic attacks, necessitating bulky ligands in metal-mediated reactions .

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